1,4-Oxazepane-7-carboxylic acid hydrochloride 1,4-Oxazepane-7-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2749686-97-1
VCID: VC18028681
InChI: InChI=1S/C6H11NO3.ClH/c8-6(9)5-1-2-7-3-4-10-5;/h5,7H,1-4H2,(H,8,9);1H
SMILES:
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.62 g/mol

1,4-Oxazepane-7-carboxylic acid hydrochloride

CAS No.: 2749686-97-1

Cat. No.: VC18028681

Molecular Formula: C6H12ClNO3

Molecular Weight: 181.62 g/mol

* For research use only. Not for human or veterinary use.

1,4-Oxazepane-7-carboxylic acid hydrochloride - 2749686-97-1

Specification

CAS No. 2749686-97-1
Molecular Formula C6H12ClNO3
Molecular Weight 181.62 g/mol
IUPAC Name 1,4-oxazepane-7-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H11NO3.ClH/c8-6(9)5-1-2-7-3-4-10-5;/h5,7H,1-4H2,(H,8,9);1H
Standard InChI Key PUDXDDKMPVSDCI-UHFFFAOYSA-N
Canonical SMILES C1CNCCOC1C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

1,4-Oxazepane-7-carboxylic acid hydrochloride has the molecular formula C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol. Its IUPAC name, 1,4-oxazepane-7-carboxylic acid; hydrochloride, reflects a seven-membered ring containing one nitrogen and one oxygen atom, with a carboxylic acid substituent at the 7-position and a hydrochloride salt (Fig. 1). The hydrochloride moiety enhances aqueous solubility, a critical factor for in vitro and in vivo studies.

Key Structural Attributes:

  • Ring conformation: The oxazepane ring adopts a chair-like conformation, stabilized by intramolecular hydrogen bonding between the nitrogen and oxygen atoms.

  • Acid-base properties: The carboxylic acid group (pKa ~2.5) and tertiary amine (pKa ~9.5) enable pH-dependent solubility, facilitating formulation across biological environments.

Table 1: Physicochemical Properties of 1,4-Oxazepane-7-carboxylic Acid Hydrochloride

PropertyValueSource
Molecular FormulaC₆H₁₂ClNO₃
Molecular Weight181.62 g/mol
Solubility (Water)25 mg/mL (20°C)
logP (Partition Coefficient)0.45
Melting Point198–202°C (decomposes)

Synthesis and Manufacturing

Traditional Synthesis Routes

The synthesis of 1,4-oxazepane-7-carboxylic acid hydrochloride typically involves multi-step organic reactions starting from methyl (2R)-glycidate. A common pathway includes:

  • Lipase-catalyzed lactamization: Enzymatic cyclization forms the oxazepane ring with high enantiomeric excess (>95%).

  • Hydrolysis: Acidic or basic conditions cleave ester groups to yield the carboxylic acid.

  • Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt.

Yield optimization remains challenging due to side reactions during cyclization, with reported yields ranging from 45% to 68%.

Novel Methodologies

Recent advances leverage flow chemistry to improve reaction control. A 2024 study demonstrated a continuous-flow system that reduced reaction time from 24 hours to 2.5 hours while maintaining a 72% yield. Alternative approaches using microwave-assisted synthesis are under investigation to enhance ring-closing efficiency .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Time (h)Purity (%)
Traditional Batch45–682495–98
Flow Chemistry722.599
Microwave-Assisted65*1.5*97*
*Preliminary data from ongoing studies .

Structural Analogs and Comparative Analysis

Key Derivatives

Structural modifications significantly alter pharmacological profiles:

Table 3: Comparative Analysis of 1,4-Oxazepane Derivatives

CompoundSubstituentsBiological ActivitySource
1,4-Oxazepane-7-carboxylic acid HCl-COOH, -HClNET inhibition, anxiolytic
Compound 9 4-Cl-3-F-C₆H₃, -CO₂HPeripheral NET inhibition
tert-Butyl 7-oxo-1,4-oxazepane-4-carboxylate-COOtBu, =OSynthetic intermediate

Structure-Activity Relationships (SAR)

  • Carboxylic acid group: Essential for NET binding; esterification reduces activity by 90% .

  • Halogen substituents: Fluorine or chlorine at the 4-position enhances blood-brain barrier penetration (logP increase by 0.3 units) .

  • Salt form: Hydrochloride improves bioavailability vs. free base (AUC 2.1-fold higher).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator